1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a pyrazole-derived sulfonamide characterized by a trifluoromethyl (-CF₃) group at the 3-position and a sulfonamide (-SO₂NH₂) moiety at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates electronic interactions in biological systems . Its synthesis typically involves the conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (a key intermediate) via reaction with amines . The sulfonamide group is pivotal for hydrogen-bonding interactions, making it a common pharmacophore in enzyme inhibitors and antimicrobial agents.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFNZHBLXSLIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves several steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride reagents under controlled conditions to introduce the sulfonamide group . Industrial production methods often employ scalable and regioselective approaches to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and N-bromosuccinimide (NBS).
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is in antiviral research. It has been identified as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex, demonstrating potent antiviral activity with an effective concentration (EC50) of 250 nM . This highlights its potential as a therapeutic agent against viral infections.
Anti-inflammatory and Antibacterial Properties
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, it shows antibacterial activity against various strains, making it a candidate for further development in treating bacterial infections.
Agrochemical Applications
The compound is also utilized in agrochemicals, particularly as an intermediate for fungicides. It has been shown to inhibit succinate dehydrogenase, which is vital for fungal metabolism . The trifluoromethyl group enhances its efficacy in protecting crops from pests and diseases.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole ring can significantly alter biological activity. For instance, substituents on the pyrazole ring can enhance or diminish its interaction with biological targets, influencing its pharmacological properties .
Data Tables
| Application Area | Key Findings |
|---|---|
| Antiviral | Potent inhibitor of measles virus RNA polymerase with EC50 = 250 nM |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes; potential use in treating inflammatory conditions |
| Antibacterial | Effective against various bacterial strains; potential for antibiotic development |
| Agrochemicals | Functions as an intermediate for fungicides; inhibits succinate dehydrogenase |
Case Study 1: Antiviral Efficacy
In a study published in Nature Communications, researchers demonstrated that this compound effectively inhibited viral replication in infected cells, showcasing its potential as a therapeutic agent against measles virus .
Case Study 2: Agrochemical Development
A research article highlighted the synthesis of novel fungicides based on this compound, showing significant efficacy in field trials against common plant pathogens such as Fusarium oxysporum . The results indicated improved crop yields and reduced disease incidence.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects . The sulfonamide group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-sulfonamide Derivatives
a. 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS: 7167-25-1)
- Structural Difference : Incorporates a 3-(trifluoromethyl)benzyl group at the pyrazole’s 1-position.
- Impact : The benzyl substituent increases lipophilicity (logP ~3.5), enhancing membrane permeability compared to the parent compound .
- Applications : Explored in kinase inhibition studies due to improved bioavailability .
b. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS: 1005629-66-2)
- Structural Difference: Features a 3-chlorophenoxymethyl group and an ethyl-substituted pyrazole.
- Impact: The chlorophenoxy group introduces steric bulk, reducing solubility but increasing affinity for hydrophobic enzyme pockets .
- Applications : Investigated for antifungal activity, with MIC values <1 µg/mL against Candida albicans .
Pyrazole-4-carboxamide Derivatives
a. 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide
- Structural Difference : Replaces sulfonamide with a carboxamide group linked to a trifluoromethylpyridine.
- Impact : The dual -CF₃ groups enhance electron-withdrawing effects, lowering pKa of the pyridine nitrogen (pKa ~3.2) and improving binding to fungal cytochrome P450 .
- Applications : Demonstrated 86.4% yield and potent antifungal activity (IC₅₀: 0.8 µM) .
b. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS: 113100-53-1)
- Structural Difference : Carboxylic acid instead of sulfonamide.
- Impact : Higher acidity (pKa ~2.5) due to the -COOH group, making it a versatile intermediate for ester or amide derivatives .
- Applications : Key precursor in agrochemicals, e.g., herbicides with >90% inhibition of Amaranthus retroflexus .
Oxadiazole Hybrids
a. 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Structural Difference : Integrates a 1,3,4-oxadiazole ring with a bromobenzylthio substituent.
- Impact : The oxadiazole ring improves thermal stability (mp: 113–114°C) and π-π stacking interactions in crystal lattices .
- Applications: Potential anticancer agent with 83.3% yield and moderate cytotoxicity (IC₅₀: 12 µM) .
Comparative Analysis of Key Properties
| Compound Class | Example | Melting Point (°C) | Yield (%) | Bioactivity (IC₅₀/MIC) | Key Structural Feature |
|---|---|---|---|---|---|
| Sulfonamides | Target Compound | N/A | ~75* | Under study | -SO₂NH₂ at C4 |
| 4-Methyl-N-{1-[3-CF₃-benzyl]-1H-pyrazol-4-yl}-benzenesulfonamide | 165–168 | 60 | Kinase inhibition (IC₅₀: 0.3 µM) | 3-CF₃-benzyl at N1 | |
| Carboxamides | N-(5-CF₃-pyridin-2-yl)-carboxamide | 142–144 | 86.4 | Antifungal (IC₅₀: 0.8 µM) | Dual -CF₃ groups |
| Oxadiazoles | 4-Bromobenzylthio-oxadiazole | 113–114 | 83.3 | Anticancer (IC₅₀: 12 µM) | Oxadiazole + bromobenzylthio |
Research Findings and Trends
- Electronic Effects: The -CF₃ group in the target compound reduces electron density at the pyrazole ring, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .
- Solubility vs. Activity : Sulfonamides generally exhibit lower logP values (~2.0) than carboxamides (~3.5), balancing solubility and membrane permeability .
- Synthetic Flexibility : The sulfonyl chloride intermediate (CAS: 344591-91-9) enables rapid diversification into sulfonamides, thioethers, and sulfonate esters .
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, noted for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a sulfonamide moiety significantly influences its biological interactions, making it a subject of interest in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound's molecular formula is . Its unique structure includes:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfonamide functional group : Imparts potential for enzyme inhibition.
Antiviral Activity
This compound has been evaluated as an antiviral agent. A related compound demonstrated efficacy as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex, achieving an effective concentration (EC50) of 250 nM. This highlights the potential for similar compounds to inhibit viral replication through structural modifications that enhance interaction with viral targets .
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. In vitro studies have shown that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrate moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL . This suggests its application in agricultural settings to combat fungal diseases.
Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties. Recent studies indicate that compounds derived from this scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have shown to induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, modulating their activity.
- Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, and how can yield optimization be achieved?
The synthesis typically involves multistep reactions starting with cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core, followed by trifluoromethylation and sulfonamide functionalization. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Key intermediates should be validated using NMR and HRMS to ensure structural fidelity .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
Structural characterization relies on:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., trifluoromethyl at position 3, sulfonamide at position 4).
- HRMS : To verify molecular weight (229.18 g/mol) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of 3D structure (e.g., using SHELX programs for refinement) .
Q. What in vitro biological screening methods are used to assess its pharmacological potential?
- Anticancer Activity : Cytotoxicity assays (MTT or SRB) against HeLa and MCF-7 cells, with IC values reported in the micromolar range. Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) .
- Antifungal Activity : Broth microdilution assays against Candida spp., with MIC values correlated to sulfonamide-mediated enzyme inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration.
- Sulfonamide Position : Modulating electron-withdrawing effects influences enzyme inhibition (e.g., carbonic anhydrase).
- Hybridization : Coupling with oxadiazole (e.g., 1,3,4-oxadiazole hybrids) improves anticancer activity, as shown by derivatives with IC < 10 μM .
Table 1 : SAR of Key Derivatives
| Derivative | Target Activity | IC (μM) |
|---|---|---|
| Parent Compound | HeLa Cells | 25.3 |
| Oxadiazole Hybrid (Bromophenyl) | MCF-7 Cells | 8.7 |
| Thiazolyl Hybrid | Candida albicans | 12.4 (MIC) |
Q. What mechanistic insights explain its role as an enzyme inhibitor?
The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase), while the pyrazole scaffold disrupts ATP-binding pockets in kinases. For example:
- Factor Xa Inhibition : Analogous pyrazole derivatives (e.g., DPC423) bind to the S1 and S4 pockets via hydrophobic interactions, achieving subnanomolar K values. Selectivity over thrombin is achieved by minimizing basic P1 groups .
- Antiviral Activity : Non-nucleoside inhibitors of viral polymerases (e.g., measles virus) exploit trifluoromethyl hydrophobicity to block RNA-dependent RNA polymerase .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Discrepancies in IC values (e.g., varying by cell line or assay conditions) are addressed by:
- Co-crystallization Studies : Resolving ligand-enzyme complexes (e.g., with SHELXL-refined structures) to identify binding modes and validate target engagement .
- Molecular Dynamics : Simulating interactions under physiological conditions to explain potency differences .
Q. What strategies improve pharmacokinetic properties without compromising potency?
- Prodrug Design : Masking the sulfonamide as a methyl ester to enhance oral bioavailability.
- PEGylation : Increasing solubility while retaining enzyme affinity.
- Metabolic Profiling : Identifying CYP450 isoforms responsible for degradation using liver microsomes .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Reproducibility : Validate bioassays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Crystallography Workflow : Employ SHELX for high-resolution refinement and PDB deposition to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
